molecular formula C10H16ClF3O4 B6360184 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester CAS No. 191029-79-5

2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester

Cat. No.: B6360184
CAS No.: 191029-79-5
M. Wt: 292.68 g/mol
InChI Key: WPCHVSDQYQZDHX-UHFFFAOYSA-N
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Description

2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester is a complex organic compound with the molecular formula C9H14ClF3O4. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro substituent, and two ethoxy groups. It is used in various scientific research fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester typically involves the reaction of 2-chloro-3,3-diethoxypropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles like ammonia or sodium thiolate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid and ethanol.

    Substitution: 2-Amino-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester or 2-Thio-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester.

    Reduction: 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanol.

Scientific Research Applications

2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and ethoxy groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,3-diethoxypropanoic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3,3-Diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester:

    2-Chloro-4,4,4-trifluoro-butanoic acid ethyl ester: Lacks the ethoxy groups, altering its solubility and interaction with biological targets.

Uniqueness

2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester is unique due to the combination of its trifluoromethyl, chloro, and ethoxy groups. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-chloro-3,3-diethoxy-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF3O4/c1-4-16-8(15)7(11)9(17-5-2,18-6-3)10(12,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCHVSDQYQZDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(F)(F)F)(OCC)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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